molecular formula C30H18Cl2N2O B11108462 6,6'-Dichloro-4,4'-diphenyl-2,3'-biquinolin-2'-ol

6,6'-Dichloro-4,4'-diphenyl-2,3'-biquinolin-2'-ol

Cat. No.: B11108462
M. Wt: 493.4 g/mol
InChI Key: PWIYFYQOUAVCDI-UHFFFAOYSA-N
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Description

6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-ol is a complex organic compound that belongs to the class of biquinolines. This compound is characterized by the presence of two quinoline units connected through a biaryl linkage, with chlorine atoms at the 6 and 6’ positions and hydroxyl groups at the 2’ position. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4,4’-diphenyl-2,3’-biquinoline, followed by chlorination and hydroxylation reactions. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions. The hydroxylation step involves the use of a strong base such as sodium hydroxide in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dione derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of methoxy-substituted biquinoline derivatives.

Scientific Research Applications

6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular pathways. The presence of chlorine and hydroxyl groups enhances its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dichloro-6,6’-dimethoxy-2,2’-biquinoline
  • 6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-one

Uniqueness

6,6’-Dichloro-4,4’-diphenyl-2,3’-biquinolin-2’-ol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C30H18Cl2N2O

Molecular Weight

493.4 g/mol

IUPAC Name

6-chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H18Cl2N2O/c31-20-11-13-25-23(15-20)22(18-7-3-1-4-8-18)17-27(33-25)29-28(19-9-5-2-6-10-19)24-16-21(32)12-14-26(24)34-30(29)35/h1-17H,(H,34,35)

InChI Key

PWIYFYQOUAVCDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

Origin of Product

United States

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